Ethyl 2-(bromomethyl)nicotinate hydrochloride
Overview
Description
Ethyl 2-(bromomethyl)nicotinate hydrochloride is a chemical compound with the molecular formula C9H11BrClNO2. It is a derivative of nicotinic acid, where the ethyl ester is substituted with a bromomethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(bromomethyl)nicotinate hydrochloride typically involves the bromination of ethyl nicotinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the nicotinate ring. The reaction is usually performed in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods to meet the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(bromomethyl)nicotinate hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted nicotinates.
Oxidation: The compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted nicotinates with various functional groups.
Oxidation: Nicotinic acid derivatives.
Reduction: Reduced forms of the original compound, such as ethyl 2-methyl nicotinate.
Scientific Research Applications
Ethyl 2-(bromomethyl)nicotinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of nicotinic acid derivatives and other heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of ethyl 2-(bromomethyl)nicotinate hydrochloride involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful as a biochemical probe to study enzyme active sites and other nucleophilic centers in proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Ethyl nicotinate: Lacks the bromomethyl group and is less reactive.
Methyl nicotinate: Similar structure but with a methyl ester instead of an ethyl ester.
2-Bromomethyl nicotinic acid: Similar but lacks the ethyl ester group.
Uniqueness
Ethyl 2-(bromomethyl)nicotinate hydrochloride is unique due to its combination of the bromomethyl group and the ethyl ester, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic organic chemistry and biochemical research .
Properties
IUPAC Name |
ethyl 2-(bromomethyl)pyridine-3-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOALGAIJNXJIAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)CBr.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697514 | |
Record name | Ethyl 2-(bromomethyl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90561-86-7 | |
Record name | Ethyl 2-(bromomethyl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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